5-Chloro-2,3-dihydro-1H-inden-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,3-dihydro-1H-inden-1-one oxime is an organic compound with a unique structure that includes a chloro-substituted indanone core and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2,3-dihydro-1H-inden-1-one oxime can be synthesized from 5-Chloro-2,3-dihydro-1H-inden-1-one. The synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminium chloride and sulfuric acid . The optimized reaction conditions include a drop temperature of 5°C, a drop time of 2 hours, and a reaction temperature of 60°C for 3 hours . The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1H-inden-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted indanone derivatives.
Scientific Research Applications
5-Chloro-2,3-dihydro-1H-inden-1-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the chloro-substituted indanone core can interact with biological receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-one: The parent compound without the oxime group.
2,3-Dihydro-1H-inden-1-one: Lacks the chloro and oxime groups.
5-Bromo-2,3-dihydro-1H-inden-1-one oxime: Similar structure with a bromo substituent instead of chloro.
Uniqueness
5-Chloro-2,3-dihydro-1H-inden-1-one oxime is unique due to the presence of both the chloro and oxime groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8ClNO |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(NZ)-N-(5-chloro-2,3-dihydroinden-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,12H,1,4H2/b11-9- |
InChI Key |
UQTIJEKCRQCDEK-LUAWRHEFSA-N |
Isomeric SMILES |
C1C/C(=N/O)/C2=C1C=C(C=C2)Cl |
Canonical SMILES |
C1CC(=NO)C2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.